molecular formula C14H22N2O2 B599632 1,1-Dimethylethyl [(1R)-2-amino-1-(phenylmethyl)ethyl]carbamate CAS No. 185384-16-1

1,1-Dimethylethyl [(1R)-2-amino-1-(phenylmethyl)ethyl]carbamate

Cat. No. B599632
CAS RN: 185384-16-1
M. Wt: 250.342
InChI Key: LHZRJEOMDFKIJM-GFCCVEGCSA-N
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Description

“1,1-Dimethylethyl [(1R)-2-amino-1-(phenylmethyl)ethyl]carbamate” is a chemical compound with the molecular formula C14H22N2O2 . It has a molecular weight of 250.337 . This compound is also known by several other names such as “®-2-(Boc-aMino)-3-phenylpropylaMine” and “tert-butyl (1R)-2-amino-1-benzylethylcarbamate” among others .


Synthesis Analysis

The synthesis of carbamates like “1,1-Dimethylethyl [(1R)-2-amino-1-(phenylmethyl)ethyl]carbamate” often involves carbamoylation . A one-pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst enables the direct conversion of low-concentration CO2 into carbamates .


Molecular Structure Analysis

The molecular structure of “1,1-Dimethylethyl [(1R)-2-amino-1-(phenylmethyl)ethyl]carbamate” consists of 14 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3 and a boiling point of 393.9±42.0 °C at 760 mmHg . The flashpoint is 192.0±27.9 °C .

properties

IUPAC Name

tert-butyl N-[(2R)-1-amino-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3,(H,16,17)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZRJEOMDFKIJM-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dimethylethyl [(1R)-2-amino-1-(phenylmethyl)ethyl]carbamate

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